1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone
Overview
Description
1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone is an organic compound that features a benzyloxy group, a fluorine atom, and a nitro group attached to a phenyl ring, with an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Benzyloxy Group Introduction: Attachment of the benzyloxy group to the phenyl ring.
Ethanone Formation: Introduction of the ethanone moiety.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and benzyl chloride for the benzyloxy group introduction.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-(4-Benzyloxy-2-fluoro-5-aminophenyl)-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-acetic acid.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways involving nitro and fluorine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group could facilitate electron transfer processes, while the fluorine atom might enhance binding affinity through hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-propanone: Similar structure but with a propanone moiety.
1-(4-Benzyloxy-2-chloro-5-nitrophenyl)-ethanone: Chlorine instead of fluorine.
1-(4-Benzyloxy-2-fluoro-5-aminophenyl)-ethanone: Amino group instead of nitro.
Uniqueness
1-(4-Benzyloxy-2-fluoro-5-nitrophenyl)-ethanone is unique due to the combination of the benzyloxy, fluorine, and nitro groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoro-5-nitro-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10(18)12-7-14(17(19)20)15(8-13(12)16)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVFSFWEASTWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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